2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL
Description
2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with an ethoxy and methoxy benzene carbothioyl group
Properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-21-14-5-4-13(12-15(14)20-2)16(22)18-8-6-17(7-9-18)10-11-19/h4-5,12,19H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERSJRZHPMCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves the reaction of piperazine with ethoxy and methoxy benzene carbothioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted piperazine derivatives .
Scientific Research Applications
2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for treating diseases like cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce bacterial cell death by disrupting cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(PIPERAZIN-1-YL)ETHAN-1-OL: A simpler analog with similar piperazine structure but lacking the ethoxy and methoxy benzene carbothioyl group.
4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL: Another piperazine derivative with different substituents, used in various pharmaceutical applications.
Uniqueness
2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
